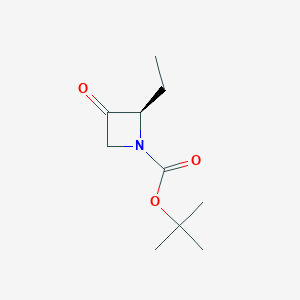

Tert-butyl (2R)-2-ethyl-3-oxoazetidine-1-carboxylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“Tert-butyl (2R)-2-ethyl-3-oxoazetidine-1-carboxylate” likely belongs to the class of organic compounds known as esters, specifically carboxylate esters. These are compounds containing a functional group R’-O-R, where R and R’ are any organic substituting groups . The “tert-butyl” part refers to a substituent with the formula -C(CH3)3, derived from butane and characterized by a central carbon atom bonded to three methyl groups and the parent molecule .

Synthesis Analysis

The synthesis of similar compounds often involves reactions like esterification, where a carboxylic acid reacts with an alcohol in the presence of a catalyst . The exact synthesis process for “Tert-butyl (2R)-2-ethyl-3-oxoazetidine-1-carboxylate” would depend on the starting materials and the specific reaction conditions .Molecular Structure Analysis

The molecular structure of a compound like this would likely feature a central azetidine ring (a four-membered ring with one nitrogen and three carbon atoms), a tert-butyl group, an ethyl group, and a carboxylate ester group . The exact 3D structure would depend on the specific spatial arrangement of these groups .Chemical Reactions Analysis

The chemical reactions involving this compound would likely depend on the functional groups present. For example, the ester group could undergo hydrolysis under acidic or basic conditions to yield a carboxylic acid and an alcohol . The azetidine ring might also participate in various reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of a compound like this would depend on its molecular structure. For example, it might exhibit polarity due to the presence of the ester group, which could affect its solubility in different solvents .Applications De Recherche Scientifique

Kinetic Resolution of Racemic Acids

A study by Ishihara et al. (2008) demonstrated the kinetic resolution of racemic carboxylic acids through an L-histidine-derived sulfonamide-induced enantioselective esterification reaction using tert-butyl alcohol. This method achieved highly asymmetric induction, showcasing the potential of tert-butyl (2R)-2-ethyl-3-oxoazetidine-1-carboxylate derivatives in resolving racemic mixtures (Ishihara, Kosugi, Umemura, & Sakakura, 2008).

Synthesis and Molecular Structure

Moriguchi et al. (2014) synthesized tert-butyl 3-oxo-2-oxa-5-azabicyclo[2.2.2]octane-5-carboxylate, a compound with a cyclic amino acid ester structure, demonstrating the compound's potential in the synthesis of complex organic molecules. This work highlights the structural versatility and reactivity of tert-butyl (2R)-2-ethyl-3-oxoazetidine-1-carboxylate derivatives (Moriguchi, Krishnamurthy, Arai, Matsumoto, Araki, Tsuge, & Nishino, 2014).

Chiral Auxiliary and Dipeptide Synthesis

Studer, Hintermann, and Seebach (1995) prepared enantiomers of tert-butyl 2-(tert-butyl)-5,5-dimethyl-4-oxoimidazolidine-1-carboxylate, showcasing its use as a chiral auxiliary and building block in dipeptide synthesis. This highlights the compound's utility in synthesizing enantiomerically pure compounds and its role in facilitating asymmetric synthesis (Studer, Hintermann, & Seebach, 1995).

Asymmetric Synthesis of Amines

Ellman et al. (2002) described the use of N-tert-butanesulfinyl imines as intermediates for the asymmetric synthesis of amines, highlighting the role of tert-butyl derivatives in activating imines for nucleophilic addition. This methodology provides a versatile approach to synthesizing a wide range of enantioenriched amines (Ellman, Owens, & Tang, 2002).

Mécanisme D'action

Target of Action

It is known that the tert-butyl group, a component of this compound, has unique reactivity patterns and is used in various chemical transformations .

Mode of Action

The mode of action of Tert-butyl (2R)-2-ethyl-3-oxoazetidine-1-carboxylate involves its interaction with its targets, leading to various chemical transformations . The tert-butyl group in this compound exhibits a unique reactivity pattern, which is utilized in these transformations .

Biochemical Pathways

The Tert-butyl (2R)-2-ethyl-3-oxoazetidine-1-carboxylate is involved in various biochemical pathways. The tert-butyl group in this compound plays a significant role in biosynthetic and biodegradation pathways . It is also implicated in various chemical transformations .

Result of Action

It is known that the compound’s action leads to various chemical transformations .

Propriétés

IUPAC Name |

tert-butyl (2R)-2-ethyl-3-oxoazetidine-1-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H17NO3/c1-5-7-8(12)6-11(7)9(13)14-10(2,3)4/h7H,5-6H2,1-4H3/t7-/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YMBFXDNYVBBHHU-SSDOTTSWSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1C(=O)CN1C(=O)OC(C)(C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@@H]1C(=O)CN1C(=O)OC(C)(C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H17NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

199.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Tert-butyl (2R)-2-ethyl-3-oxoazetidine-1-carboxylate | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[2-(2-Methylanilino)-2-oxoethyl] quinoline-2-carboxylate](/img/structure/B2728583.png)

![9-(4-ethylphenyl)-1,7-dimethyl-3-(3-phenylpropyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2728590.png)

![N1-(2-(benzo[b]thiophen-2-yl)-2-hydroxypropyl)-N2-(3-fluoro-4-methylphenyl)oxalamide](/img/structure/B2728595.png)

![N-[3-(3-Methyl-1,2,4-oxadiazol-5-yl)propyl]-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2728604.png)

![2-((6-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)-N-(m-tolyl)acetamide](/img/structure/B2728606.png)